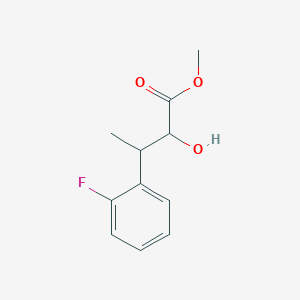
Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. For example, a similar compound, “methyl 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate”, has the molecular formula C16H11FN2O3 .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. For instance, a two-step substitution reaction was used to synthesize a related compound .Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, often using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. For example, difluoromethylation processes have been studied extensively in recent years .Mechanism of Action
Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases such as cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate has several advantages for lab experiments. It is readily available and can be easily synthesized using simple chemical reactions. It is also relatively inexpensive compared to other this compound. However, there are some limitations to its use in lab experiments. It has been found to have some toxic effects on the liver and kidneys, which may limit its use in certain experiments. It may also have some side effects on the gastrointestinal system, which may affect the results of experiments involving this system.
Future Directions
There are several future directions for the study of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate. One area of research is the development of more potent and selective COX inhibitors. Another area of research is the study of the compound's potential use in the treatment of cancer. Additionally, the compound's antioxidant properties may be further investigated for their potential use in the treatment of various diseases such as cardiovascular disease and neurodegenerative diseases. Finally, the compound's toxic effects on the liver and kidneys may be further studied to determine the optimal conditions for its use in lab experiments.
Synthesis Methods
The synthesis of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate involves the reaction of 2-fluorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide or sodium methoxide. The resulting product is then hydrolyzed with acid to yield this compound. The chemical structure of the compound is shown below:
Scientific Research Applications
Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of prostaglandins, which are responsible for inflammation and pain. The compound has been tested in various animal models of inflammation and has shown promising results. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Safety and Hazards
properties
IUPAC Name |
methyl 3-(2-fluorophenyl)-2-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(10(13)11(14)15-2)8-5-3-4-6-9(8)12/h3-7,10,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFYJRXNMPBNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)C(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


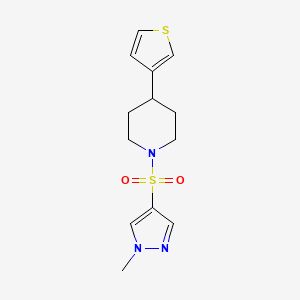
![2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine](/img/structure/B2792549.png)

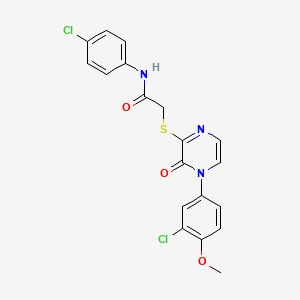
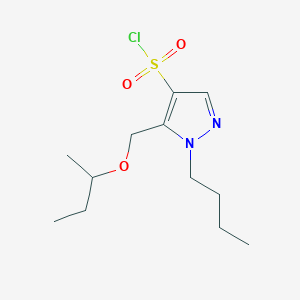
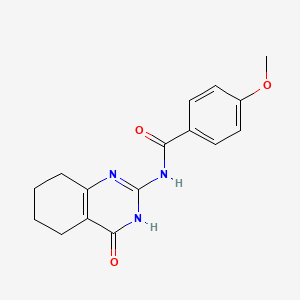
![4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2792556.png)
![N'-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2792559.png)
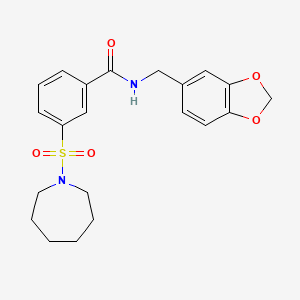
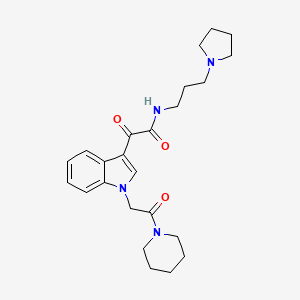
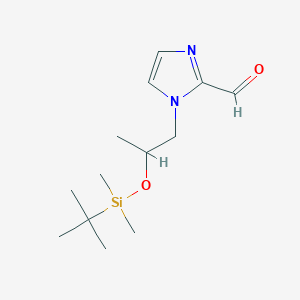
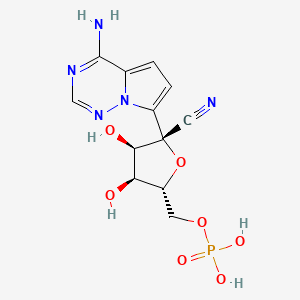
![Methyl 2-[({4-cyano-5-[2-(dimethylamino)vinyl]-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate](/img/structure/B2792567.png)